3-(Chlorosulfonyl)-4-fluorobenzoic acid
Overview
Description
3-(Chlorosulfonyl)-4-fluorobenzoic acid is a chemical compound with the empirical formula C7H4ClFO4S . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 3-(Chlorosulfonyl)-4-fluorobenzoic acid is 238.62 . The SMILES string representation of its structure is OC(=O)c1ccc(F)c(c1)S(Cl)(=O)=O .Physical And Chemical Properties Analysis
3-(Chlorosulfonyl)-4-fluorobenzoic acid is a solid substance . The molecular weight of this compound is 238.62 . The SMILES string representation of its structure is OC(=O)c1ccc(F)c(c1)S(Cl)(=O)=O .Scientific Research Applications
Degradation by Microorganisms
A study by Schreiber et al. (1980) reveals the cometabolism of monofluorobenzoates, including 4-fluorobenzoate, by Pseudomonas sp. B13. This study proposes a catabolic pathway based on key metabolites, highlighting the microorganism's ability to degrade fluorobenzoates, which could have implications for the biodegradation of 3-(chlorosulfonyl)-4-fluorobenzoic acid (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).
Herbicidal Activity
Liu Chang-chun (2006) synthesized 3-chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid, demonstrating its potential as a herbicide. This research shows the applicability of fluorobenzoic acid derivatives in agricultural chemistry (Liu Chang-chun, 2006).
Transformation in Anaerobic Conditions
Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate using isomeric fluorophenols, including fluorobenzoates. This study may provide insight into the behavior of compounds like 3-(chlorosulfonyl)-4-fluorobenzoic acid under anaerobic conditions (Genthner, Townsend, & Chapman, 1989).
Reactions with Organolithium Reagents
Research by Gohier, Castanet, and Mortier (2003) on the reactions of organolithium reagents with halobenzoic acids, including 2-fluorobenzoic acid, highlights the potential for complex chemical transformations involving 3-(chlorosulfonyl)-4-fluorobenzoic acid (Gohier, Castanet, & Mortier, 2003).
Use as a Building Block in Heterocyclic Synthesis
Křupková, Funk, Soural, and Hlaváč (2013) described the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for the synthesis of various nitrogenous heterocycles. This suggests potential uses for 3-(chlorosulfonyl)-4-fluorobenzoic acid in synthesizing diverse organic compounds (Křupková, Funk, Soural, & Hlaváč, 2013).
Biodegradation Studies
Boersma, Mcroberts, Cobb, and Murphy (2004) studied the biodegradation of fluorobenzoates by Sphingomonas sp. This research could provide insights into the environmental fate and microbial degradation of compounds like 3-(chlorosulfonyl)-4-fluorobenzoic acid (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Safety And Hazards
properties
IUPAC Name |
3-chlorosulfonyl-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGZJLJZSAGDKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398027 | |
Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorosulfonyl)-4-fluorobenzoic acid | |
CAS RN |
2267-40-5 | |
Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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